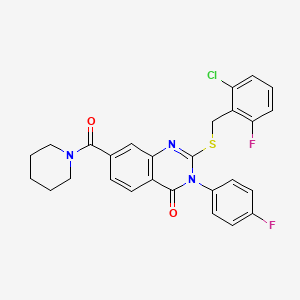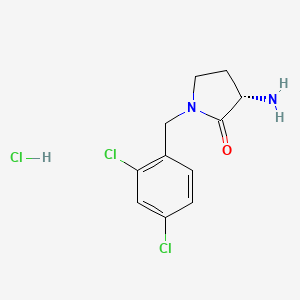
3-(3,4-dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Modification
The compound is involved in the synthesis of various heterocyclic compounds. For instance, studies have reported the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from similar compounds. These syntheses typically involve reactions with other chemical entities, leading to a wide array of heterocyclic structures with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Catalytic Reactions
Compounds like this one have been used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These reactions have yielded various derivatives, including tetrahydrofuran, dioxolane, and oxazoline, highlighting the compound's role in facilitating diverse chemical transformations (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Pharmacological Research
This compound's derivatives have been investigated for their potential pharmacological properties. For example, research has synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, indicating the compound's utility in drug development (Norman, Navas, Thompson, & Rigdon, 1996).
Antimicrobial Agent Synthesis
Derivatives of this compound have been synthesized and screened for antimicrobial activities. These compounds have been tested against various bacterial and fungal strains, demonstrating the compound's relevance in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Reactions with Nucleophiles
Studies have explored the reactions of enamino keto esters derived from compounds like this with nucleophiles, leading to the formation of various heterocyclic structures. Such reactions are fundamental in organic synthesis and medicinal chemistry (Surikova, Mikhailovskii, & Vakhrin, 2010).
Luminescent Complexes
Research has been conducted on creating luminescent complexes using this compound's derivatives. These studies involve synthesizing mixed ligand complexes with copper(I) halides, indicating potential applications in materials science and photonics (Papazoglou, Cox, Papadopoulos, Sigalas, & Aslanidis, 2013).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 3,4-dimethoxyphenethylamine with pyridine-2-carboxaldehyde to form the Schiff base, which is then reacted with 2-amino-4-thioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid to form the desired compound.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "pyridine-2-carboxaldehyde", "2-amino-4-thioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "ethyl acetate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) and pyridine-2-carboxaldehyde (1.1 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture at reflux for 4 hours to form the Schiff base.", "Step 2: Cool the reaction mixture to room temperature and add 2-amino-4-thioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid (1.1 equiv) in ethanol. Stir the mixture at room temperature for 24 hours to form the desired compound.", "Step 3: Filter the reaction mixture and wash the solid with ethanol. Dissolve the solid in ethyl acetate and wash the organic layer with water. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in a mixture of water and hydrochloric acid and stir the mixture at room temperature for 1 hour. Filter the solid and wash it with water to obtain the pure compound." ] } | |
CAS No. |
443353-67-1 |
Molecular Formula |
C25H24N4O4S |
Molecular Weight |
476.55 |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H24N4O4S/c1-32-21-9-6-16(13-22(21)33-2)10-12-29-24(31)19-8-7-17(14-20(19)28-25(29)34)23(30)27-15-18-5-3-4-11-26-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,27,30)(H,28,34) |
InChI Key |
FNDSNOOEPKGUEK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)NC2=S)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)
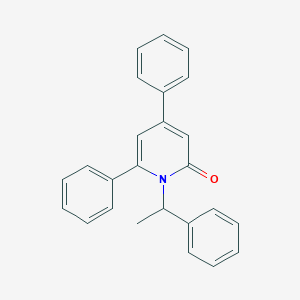

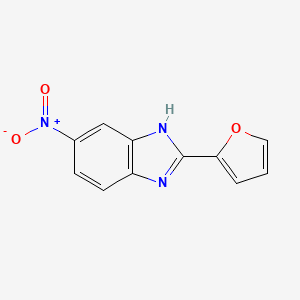

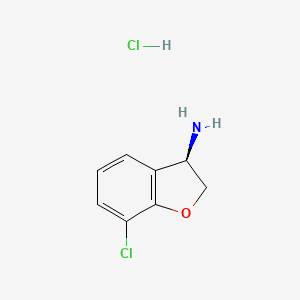
![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)
![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)
